molecular formula C7H5Cl2N3O3 B13133169 2,3-Dichloro-6-nitrobenzohydrazide

2,3-Dichloro-6-nitrobenzohydrazide

Cat. No.: B13133169
M. Wt: 250.04 g/mol
InChI Key: REYWXKWSCDUSFZ-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-nitrobenzohydrazide is a benzohydrazide derivative characterized by a nitro group at the 6-position and chlorine atoms at the 2- and 3-positions on the aromatic ring. The hydrazide functional group (-CONHNH₂) confers unique reactivity, enabling applications in coordination chemistry, agrochemicals, or pharmaceuticals.

Properties

Molecular Formula

C7H5Cl2N3O3

Molecular Weight

250.04 g/mol

IUPAC Name

2,3-dichloro-6-nitrobenzohydrazide

InChI

InChI=1S/C7H5Cl2N3O3/c8-3-1-2-4(12(14)15)5(6(3)9)7(13)11-10/h1-2H,10H2,(H,11,13)

InChI Key

REYWXKWSCDUSFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)NN)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-nitrobenzohydrazide typically involves the reaction of 2,3-dichloro-6-nitrobenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: For industrial production, the process can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-nitrobenzohydrazide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Amines or thiols, organic solvents like dichloromethane or toluene.

    Oxidation: Oxidizing agents like sodium hypochlorite or hydrogen peroxide.

Major Products Formed:

    Reduction: 2,3-Dichloro-6-aminobenzohydrazide.

    Substitution: 2,3-Dichloro-6-nitrobenzohydrazide derivatives with substituted nucleophiles.

    Oxidation: Azides or other oxidized derivatives.

Scientific Research Applications

2,3-Dichloro-6-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atoms and hydrazide group also contribute to its reactivity and ability to form covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The compounds below share key features with 2,3-Dichloro-6-nitrobenzohydrazide, such as chloro, nitro, and hydrazide-related substituents, but differ in core scaffolds and functional groups:

Compound Name Core Structure Key Functional Groups Notable Substituents
2,3-Dichloro-6-nitrobenzohydrazide Benzene + hydrazide -NO₂, -Cl, -CONHNH₂ 2,3-diCl; 6-NO₂
Ethyl 2,6-dichloro-3-nitrobenzoate [] Benzene + ester -NO₂, -Cl, -COOEt 2,6-diCl; 3-NO₂
Compound 3 [] Benzodithiazine -SO₂, -N-NH₂, -COOCH₃ 6-Cl; 7-COOCH₃
Compound 6 [] Benzodithiazine -SO₂, -OH, -CH₃, -N=CH 6-Cl; 7-CH₃; 2,4-diOH
Compound 17 [] Benzodithiazine -SO₂, -C≡N, -N=CH 6-Cl; 7-C≡N; 2-OH
Key Observations:
  • Hydrazide vs.
  • Benzodithiazine Scaffold : Compounds 3, 6, and 17 incorporate a sulfur-containing benzodithiazine ring, which introduces sulfone (-SO₂) groups and alters electronic properties compared to the simpler benzene backbone of the target compound .

Thermal Stability and Melting Points

Melting points reflect molecular symmetry and intermolecular interactions:

Compound Melting Point (°C) Notes
Compound 3 [] 252–253 (dec.) High stability due to -SO₂ and -N-NH₂
Compound 6 [] 318–319 (dec.) Enhanced by hydroxyl (-OH) H-bonding
Compound 17 [] 314–315 (dec.) Cyanide (-C≡N) contributes to packing
Ethyl 2,6-dichloro-3-nitrobenzoate Not reported Likely lower due to ester flexibility

The target compound’s melting point is expected to exceed 250°C (based on analogs), with decomposition influenced by nitro and hydrazide groups.

Spectral Characteristics

Infrared (IR) Spectroscopy:
  • C=O Stretch :
    • Compound 3 : 1740 cm⁻¹ (ester carbonyl) .
    • Target Compound : Anticipated ~1680–1700 cm⁻¹ (hydrazide carbonyl, slightly lower than esters).
  • C=N Stretch :
    • Compound 17 : 1605 cm⁻¹ (hydrazone imine) .
    • Target Compound : Likely absent, as hydrazide lacks conjugated C=N.
Nuclear Magnetic Resonance (NMR):
  • Aromatic Protons: Compound 6: δ 8.01–8.37 ppm (deshielded due to electron-withdrawing -Cl/-NO₂) . Target Compound: Similar deshielding expected for H adjacent to -Cl/-NO₂.
  • Hydrazide Protons :
    • Compound 3 : δ 5.78 ppm (-N-NH₂) .
    • Target Compound : Likely δ 5.5–6.5 ppm (broad, -NHNH₂).

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